molecular formula C21H25N5O2 B11237903 N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B11237903
M. Wt: 379.5 g/mol
InChI Key: UYISKOASYNAEMH-UHFFFAOYSA-N
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Description

N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole moiety linked to a cycloheptapyridazine ring system, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide typically involves multi-step organic reactions. The initial step often includes the preparation of the benzimidazole derivative, followed by the formation of the cycloheptapyridazine ring. The final step involves the coupling of these two moieties under specific reaction conditions, such as the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or cycloheptapyridazine rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially interfering with cellular processes. The cycloheptapyridazine ring may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both benzimidazole and cycloheptapyridazine moieties allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H25N5O2

Molecular Weight

379.5 g/mol

IUPAC Name

N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C21H25N5O2/c1-25-18-10-6-5-9-17(18)23-19(25)11-12-22-20(27)14-26-21(28)13-15-7-3-2-4-8-16(15)24-26/h5-6,9-10,13H,2-4,7-8,11-12,14H2,1H3,(H,22,27)

InChI Key

UYISKOASYNAEMH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCNC(=O)CN3C(=O)C=C4CCCCCC4=N3

Origin of Product

United States

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